molecular formula C18H18ClNO4 B2387671 [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 391240-05-4

[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2387671
CAS No.: 391240-05-4
M. Wt: 347.8
InChI Key: HJYQYCKRKJOWMH-UHFFFAOYSA-N
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Description

[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate: is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyanilino group, an oxoethyl group, and a chlorophenyl acetate group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxyanilino Intermediate: The reaction begins with the ethoxylation of aniline to form 2-ethoxyaniline.

    Acylation: The 2-ethoxyaniline is then acylated with an appropriate acyl chloride to form the corresponding amide.

    Esterification: The amide is subsequently esterified with 2-(4-chlorophenyl)acetic acid under acidic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to ensure optimal reaction efficiency.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyanilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroxyethyl derivatives.

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology:

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: It may influence cell signaling pathways, providing insights into cellular processes.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may serve as a precursor for agrochemicals, enhancing crop protection and yield.

Mechanism of Action

The mechanism of action of [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing biological pathways. For example, it could inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it may modulate receptor signaling by acting as an agonist or antagonist, affecting downstream cellular responses.

Comparison with Similar Compounds

  • [2-(2-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
  • [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-bromophenyl)acetate
  • [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the phenyl ring (e.g., chlorine, bromine, fluorine) and the anilino group (e.g., ethoxy, methoxy).
  • Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and stability.
  • Biological Activity: The presence of different substituents may affect the compound’s interaction with biological targets, leading to variations in biological activity and therapeutic potential.

Properties

IUPAC Name

[2-(2-ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-2-23-16-6-4-3-5-15(16)20-17(21)12-24-18(22)11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYQYCKRKJOWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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